3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid

Descripción general

Descripción

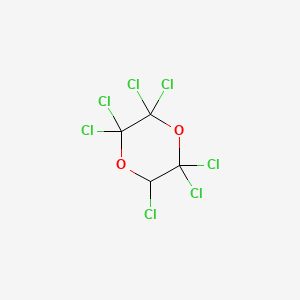

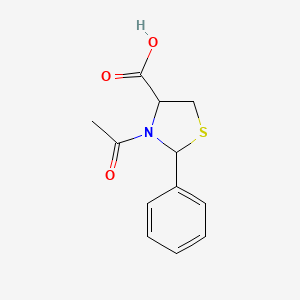

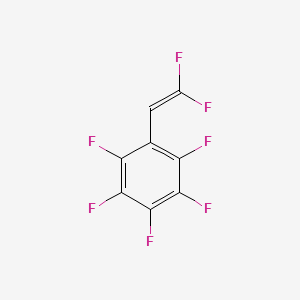

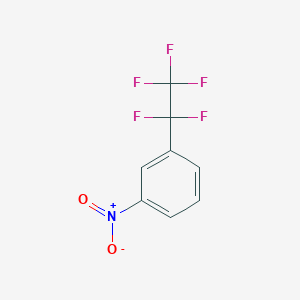

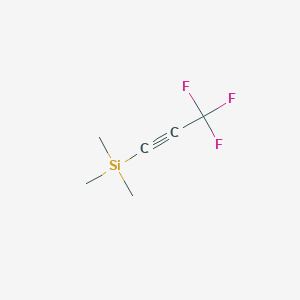

3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid is a compound that belongs to the class of thiazolidinecarboxylic acids. These compounds are characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the acetyl group at the third position and a phenyl group at the second position distinguishes this particular compound. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of related thiazolidinecarboxylic acids involves the condensation of aromatic aldehydes with D-penicillamine, followed by acetylation to introduce the acetyl group . Another method includes the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . These methods highlight the versatility in synthesizing thiazolidine derivatives, which could be applicable to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of thiazolidinecarboxylic acids has been determined using techniques such as X-ray crystallography . The conformation of the thiazolidine ring is described as an envelope β−, which is a common conformation for five-membered rings. The crystal data provided for a related compound, N-acetyl-L-thiazolidine-4-carboxylic acid, includes its monoclinic crystal system and specific measurements of the unit cell dimensions . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions of this compound, they do mention the antimicrobial activities of similar thiazolidine derivatives . This suggests that the compound may also participate in biological interactions or chemical reactions that could confer antimicrobial properties. The reactivity of the acetyl group and the aromatic ring may also play a role in its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinecarboxylic acids can be inferred from their molecular structure. For instance, the presence of the acetyl group can influence the compound's polarity and solubility in organic solvents. The optical rotation and circular dichroism (CD) data for diastereomeric thiazolidinecarboxylic acids provide insights into their chiral properties . These properties are important for understanding the compound's behavior in different environments and potential applications in pharmaceuticals.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

3-Acetyl-2-phenyl-4-thiazolidinecarboxylic acid has been studied for its synthesis and biological activities. One research focuses on the synthesis of thiazolidine derivatives with a process involving the reaction of certain aldehydes and cysteine, leading to compounds like 3-acetyl-2-[4-(2-hydrazinyl-2-oxoethoxy) phenyl]thiazolidine-4-carboxylic acid. These compounds were tested for antibacterial activity and as antioxidants, showing potential in anticancer applications, particularly against breast cancer (MCF7) cells (Letters in Applied NanoBioScience, 2022).

Diastereomer Characterization

Another study explored the synthesis and characterization of diastereomeric (4S)-3-Acetyl-2-aryl-5,5-dimethyl-4-thiazolidinecarboxylic Acids. It detailed the process of acetylation and the formation of diastereomers, essential in understanding the compound's chemical behavior and potential therapeutic uses (European Journal of Organic Chemistry, 1990).

Antioxidant and Antitumor Evaluation

A study investigated thiazolidine derivatives for their antioxidant and antitumor properties. New thiazolidine and thiazolidinone derivatives were synthesized and evaluated, highlighting the compound's role in developing potential cancer treatments (Archiv der Pharmazie, 2011).

Synthesis and Antihypertensive Activity

Research on the synthesis of N-(Mercaptoacyl)-thiazolidinecarboxylic Acids shows significant antihypertensive activity. The study compared the activities of these compounds with known inhibitors, suggesting their potential in treating hypertension (Chemical & Pharmaceutical Bulletin, 1982).

Mecanismo De Acción

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm the product’s identity and/or purity . For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Direcciones Futuras

Propiedades

IUPAC Name |

3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-8(14)13-10(12(15)16)7-17-11(13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYATUQLQYZIJCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345049 | |

| Record name | 3-ACETYL-2-PHENYL-4-THIAZOLIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72286-38-5 | |

| Record name | 3-ACETYL-2-PHENYL-4-THIAZOLIDINECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(4-Fluorophenyl)-3,4-dihydro-1h-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B3031746.png)

![[4,6-Diacetyloxy-5-[(4-methoxyphenyl)methylideneamino]-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate](/img/structure/B3031750.png)